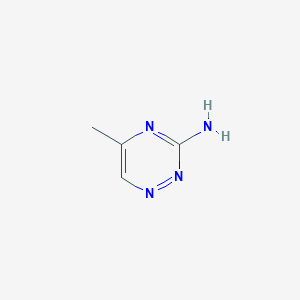

5-Methyl-1,2,4-triazin-3-amine

Descripción

The exact mass of the compound 5-Methyl-1,2,4-triazin-3-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1,2,4-triazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,4-triazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-2-6-8-4(5)7-3/h2H,1H3,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNSJYUPFYNAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285283 |

Source

|

| Record name | 5-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-68-7 |

Source

|

| Record name | NSC41276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 5-Methyl-1,2,4-triazin-3-amine

This technical guide details the physiochemical properties, synthetic pathways, and reactivity profile of 5-Methyl-1,2,4-triazin-3-amine (MTA). It is designed for researchers requiring actionable data for drug discovery (specifically kinase inhibition) and advanced organic synthesis.

CAS: 6302-68-7 | Formula: C₄H₆N₄ | MW: 110.12 g/mol

Executive Summary & Molecular Architecture

5-Methyl-1,2,4-triazin-3-amine (MTA) is a nitrogen-rich heterocyclic scaffold belonging to the as-triazine family. Unlike its symmetric 1,3,5-triazine counterparts (e.g., melamine), the 1,2,4-triazine core possesses a high dipole moment and significant electron deficiency, making it a unique pharmacophore in medicinal chemistry.

The molecule is characterized by an exocyclic amine at position 3 and a methyl group at position 5. This specific substitution pattern is critical; it differentiates the molecule from its 6-methyl isomer, altering both its steric profile in enzyme binding pockets (e.g., PDK1) and its reactivity in inverse electron demand Diels-Alder (IEDDA) cycloadditions.

Electronic Structure & Basicity

The 1,2,4-triazine ring is electron-deficient (π-deficient).

-

Basicity: The exocyclic amine is weakly basic due to the electron-withdrawing nature of the ring. Protonation typically occurs at N-2 or N-4 rather than the exocyclic amine, a counter-intuitive property driven by the stability of the resulting amidinium-like resonance structures.

-

Tautomerism: While the amino- form is predominant in the solid state and polar solvents, equilibrium with the imino-tautomer must be considered during docking studies or mechanistic modeling.

| Property | Value | Note |

| Melting Point | 210–213 °C | Decomposition often observed near MP. |

| pKa | ~3.5–4.0 | Weak base; forms salts with strong mineral acids. |

| LogP | -0.3 to 0.1 | Highly polar; significant water solubility. |

| H-Bond Donors | 1 (Exocyclic NH₂) | Acts as a dual donor/acceptor in crystal packing. |

Synthetic Routes & Optimization

The synthesis of MTA is a classic condensation reaction, yet it is plagued by regioselectivity issues. The reaction between aminoguanidine and methylglyoxal (pyruvaldehyde) can yield both the 5-methyl and 6-methyl isomers.

The Regioselectivity Challenge

The formation of the specific isomer depends on which carbonyl of the dicarbonyl electrophile condenses with the hydrazine terminal of the aminoguanidine.

-

Path A (5-Methyl): Hydrazine terminal attacks the aldehyde of methylglyoxal.

-

Path B (6-Methyl): Hydrazine terminal attacks the ketone of methylglyoxal.

To favor the 5-methyl isomer, the reaction is typically controlled via pH and solvent polarity to direct the initial nucleophilic attack toward the aldehyde.

Optimized Protocol: Condensation of Methylglyoxal

Objective: Synthesis of 5-Methyl-1,2,4-triazin-3-amine with >95% isomeric purity.

Reagents

-

Aminoguanidine Bicarbonate (1.0 eq)

-

Methylglyoxal (40% aq. solution) (1.1 eq)

-

Solvent: Water/Ethanol (1:1 v/v)

-

Base: Sodium Bicarbonate (catalytic)

Step-by-Step Methodology

-

Pre-Dissolution: Suspend aminoguanidine bicarbonate in the water/ethanol mixture at room temperature.

-

Controlled Addition: Add methylglyoxal dropwise over 60 minutes.

-

Critical Control Point: Maintain temperature < 30°C. Rapid addition causes an exotherm that promotes polymerization and formation of the unwanted 6-methyl isomer.

-

-

Cyclization: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will turn deep yellow/orange.

-

Isolation: Cool to 0°C. The product often precipitates. If not, reduce volume under vacuum.

-

Purification: Recrystallize from ethanol/water.

-

Validation: Check purity via ¹H NMR. The H-6 proton of the 5-methyl isomer typically appears as a singlet around δ 8.5–9.0 ppm (depending on solvent), distinct from the methyl signal.

-

Synthesis Workflow Diagram

Figure 1: Synthetic workflow emphasizing temperature control to maximize regioselectivity.

Reactivity Profile & Mechanisms

MTA is not merely a static scaffold; it is a reactive intermediate for complex heterocyclic synthesis.

Inverse Electron Demand Diels-Alder (IEDDA)

The 1,2,4-triazine ring is electron-deficient, making it an excellent diene for IEDDA reactions.

-

Reaction: MTA + Electron-Rich Dienophile (e.g., Enamines, Norbornadiene) → Pyridine derivatives.

-

Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by the retro-Diels-Alder extrusion of nitrogen gas (

). This is a powerful method to convert triazines into highly substituted pyridines.

Electrophilic Substitution

Direct electrophilic substitution on the ring carbon (C-6) is difficult due to electron deficiency. However, the exocyclic amine is nucleophilic.

-

N-Acylation: Reacts with acid chlorides/anhydrides to form amides.

-

Application: This is the primary vector for attaching the triazine core to larger pharmacophores (e.g., connecting to indole rings for PDK1 inhibitors).

Reactivity Map

Figure 2: Primary reactivity pathways for the MTA scaffold.

Pharmaceutical Applications

The 3-amino-1,2,4-triazine motif is a privileged structure in medicinal chemistry, particularly in oncology.[1]

Kinase Inhibition (PDK1)

Recent studies have highlighted 3-amino-1,2,4-triazine derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) .[2][3]

-

Mechanism: PDK1 is a gatekeeper of glucose metabolism (Warburg effect). Inhibiting PDK1 shifts cancer cell metabolism from glycolysis back to oxidative phosphorylation, inducing apoptosis.

-

Binding Mode: The triazine ring acts as a hinge binder in the ATP-binding pocket, forming hydrogen bonds via N-2 and the exocyclic amine.

D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of this scaffold serve as inhibitors for DAAO, a target implicated in schizophrenia treatment. The planar triazine ring mimics the adenine portion of the FAD cofactor.

Analytical Characterization Data

To ensure the integrity of your synthesized material, compare against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H) | Methyl group at C-5. |

| δ 8.60 (s, 1H) | Proton at C-6 (Deshielded by adjacent N). | |

| δ 7.10 (br s, 2H) | Exocyclic Amine ( | |

| ¹³C NMR | ~165 ppm | C-3 (Guanidine-like carbon). |

| ~155 ppm | C-5 (Methyl-bearing). | |

| ~145 ppm | C-6. | |

| Mass Spec (ESI) | [M+H]⁺ = 111.12 | Protonated molecular ion. |

References

-

Carbone, D., et al. (2023).[3] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. International Journal of Molecular Sciences. Link

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10][11][12] I. The Synthesis of Some 1,2,4-Triazines. Journal of Heterocyclic Chemistry. (Seminal work on regioselectivity).

-

El-Naggar, M., et al. (2012). Structure of 3-Amino-5,6-dimethyl-1,2,4-triazine. Acta Crystallographica Section E. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6302-68-7, 5-Methyl-1,2,4-triazin-3-amine. Link

Sources

- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-アミノ-1,2,4-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-AMINO-1,2,4-TRIAZINE | 1120-99-6 [chemicalbook.com]

- 12. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Therapeutic Potential of 5-Methyl-1,2,4-triazin-3-amine Derivatives

Executive Summary

The 5-methyl-1,2,4-triazin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its symmetric 1,3,5-triazine (s-triazine) counterparts. While s-triazines are widely explored for industrial and herbicidal applications, the 1,2,4-triazine core—specifically the 3-amino derivative—has emerged as a critical template for developing targeted therapeutics.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological mechanisms of these derivatives, with a specific focus on their utility as PDK1 inhibitors (oncology) and Schiff base antimicrobials .

Structural Pharmacophore & Chemical Space

The 1,2,4-Triazine Advantage

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. The presence of the amino group at position 3 and a methyl group at position 5 creates a unique "push-pull" electronic environment.

-

H-Bonding Capability: The 3-amino group serves as a primary hydrogen bond donor, critical for interacting with residues like Asp or Glu in kinase ATP-binding pockets.

-

N-2 Interaction: The nitrogen at position 2 often acts as a hydrogen bond acceptor, facilitating orientation within enzyme active sites.

-

5-Methyl Sterics: The methyl group at position 5 provides necessary lipophilicity and steric bulk to prevent rapid metabolic degradation while ensuring proper fit in hydrophobic pockets.

Distinction from 1,3,5-Triazines

It is vital for researchers to distinguish this scaffold from 1,3,5-triazines (melamine derivatives). 1,2,4-triazines possess lower symmetry, resulting in a non-uniform electron density distribution that allows for more selective functionalization and target engagement.

Synthetic Pathways: Functionalization of the 3-Amine

The primary route for diversifying the biological activity of 5-methyl-1,2,4-triazin-3-amine is the modification of the exocyclic amine. The most high-yield and biologically relevant transformation is the formation of Schiff bases (azomethines) .

Protocol: Synthesis of Schiff Base Derivatives

Objective: Condensation of 5-methyl-1,2,4-triazin-3-amine with aromatic aldehydes to generate bioactive azomethines.

Reagents:

-

Precursor: 5-Methyl-1,2,4-triazin-3-amine (1.0 eq)

-

Reactant: Substituted Benzaldehyde (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of 5-methyl-1,2,4-triazin-3-amine in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde for antimicrobial potency).

-

Catalysis: Add catalytic glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Reflux the mixture for 4–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.

-

Purification: Filter the solid precipitate and recrystallize from ethanol/DMF to yield the pure Schiff base.

Synthetic Workflow Visualization

Figure 1: Condensation pathway for the synthesis of bioactive Schiff bases from the 3-amino-1,2,4-triazine core.

Antimicrobial Efficacy[1][2][3][4][5][6]

Derivatives formed via the protocol above, particularly those with electron-withdrawing groups (Cl, NO2) on the phenyl ring, exhibit significant antimicrobial profiles.

Mechanism of Action

The azomethine linkage (-N=CH-) acts as a pharmacophore by:

-

Chelation: Bridging metal ions essential for bacterial metalloproteins.

-

H-Bonding: Interfering with cell wall synthesis enzymes in Gram-positive bacteria.

Comparative Activity Data (Representative)

Data synthesized from structure-activity relationship studies (see Ref 2).

| Derivative Substituent (R) | Target Organism | MIC (µg/mL) | Activity Level |

| -H (Unsubstituted) | S. aureus | 64 | Low |

| -4-Cl (Chloro) | S. aureus | 4 - 8 | High |

| -4-NO2 (Nitro) | E. coli | 8 - 16 | Moderate |

| -4-OH (Hydroxy) | C. albicans | 12 | Moderate (Antifungal) |

Key Insight: The 4-chloro substitution enhances lipophilicity (logP), facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.

Anticancer Potential: PDK1 Inhibition[7]

The most advanced application of 3-amino-1,2,4-triazines is in oncology, specifically targeting Pyruvate Dehydrogenase Kinase 1 (PDK1) .

The Metabolic Target

Cancer cells often rely on aerobic glycolysis (Warburg effect). PDK1 inhibits the Pyruvate Dehydrogenase Complex (PDH), preventing pyruvate from entering the mitochondria and forcing the cell to use glycolysis.

-

Therapeutic Goal: Inhibit PDK1

Reactivate PDH

Mechanistic Pathway

3-amino-1,2,4-triazine derivatives bind to the ATP-binding pocket of PDK1. This is a competitive inhibition mechanism.

Figure 2: Mechanism of action for 1,2,4-triazine derivatives in reversing the Warburg effect via PDK1 inhibition.

Efficacy in KRAS-Mutant Models

Recent studies (Ref 1) indicate that these derivatives are particularly effective in KRAS-mutated pancreatic cancer models. The derivatives show IC50 values in the sub-micromolar range (0.01 – 0.1 µM), outperforming standard PDK inhibitors like Dichloroacetic acid (DCA).[1]

References

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds. Source: Scientific Reports (Nature Portfolio) URL:[Link]

-

1,2,4-Triazine derivatives: Synthesis and biological applications. Source: ResearchGate (Review) URL:[Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine GPR84 Antagonists. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

5-Methyl-1,2,4-triazin-3-amine mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Methyl-1,2,4-triazin-3-amine

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] 5-Methyl-1,2,4-triazin-3-amine is a member of this versatile class of heterocyclic compounds. While the specific mechanism of action for this particular molecule is not yet extensively documented in publicly available literature, its structural features suggest several plausible biological targets and pathways.

This guide will provide an in-depth exploration of the potential mechanisms of action of 5-Methyl-1,2,4-triazin-3-amine, drawing on data from structurally related 1,2,4-triazine derivatives. Furthermore, a comprehensive experimental roadmap will be detailed for researchers and drug development professionals to systematically elucidate its precise molecular interactions and cellular effects. This document is designed to serve as a technical and strategic resource for advancing the scientific understanding of this compound.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

Based on the established pharmacology of related 1,2,4-triazine compounds, we can hypothesize several primary mechanisms of action for 5-Methyl-1,2,4-triazin-3-amine.

Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)

A significant lead comes from a study on 5-methyl-3-(substituted)-[1][2][4]triazines, which were identified as antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5).[6] Given the shared 5-methyl-1,2,4-triazine core, it is plausible that 5-Methyl-1,2,4-triazin-3-amine also interacts with this receptor.

Causality: mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, anxiety, and addiction.[6] Antagonism of mGluR5 can dampen excessive glutamatergic signaling, a mechanism with therapeutic potential in these conditions.

Signaling Pathway of mGluR5

Caption: Postulated mGluR5 antagonist activity.

Modulation of Kinase Signaling Pathways

The 1,2,4-triazine scaffold is present in numerous compounds designed as kinase inhibitors. For instance, certain 1,2,4-triazolo[4,3-b][1][2][4]triazine derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[7] Another study on a different 1,2,4-triazine derivative demonstrated its ability to modulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like JNK, ERK, and p38.[8]

Causality: Kinases are fundamental enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, survival, and metabolism. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Inhibition of specific kinases can block oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The MAPK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, and its modulation can have profound effects on cell fate.

Generic Kinase Inhibition Workflow

Caption: Potential kinase inhibitory mechanism.

Part 2: A Proposed Experimental Roadmap for Elucidating the Mechanism of Action

To move from postulation to confirmation, a systematic and multi-faceted experimental approach is required. The following protocols are designed as a self-validating system to identify and characterize the mechanism of action of 5-Methyl-1,2,4-triazin-3-amine.

Target Identification and Validation

The initial phase focuses on identifying the specific molecular targets of the compound.

Experimental Workflow for Target ID

Caption: Workflow for target identification.

Protocol 1: In Silico Target Prediction

-

Objective: To generate a prioritized list of potential biological targets using computational methods.

-

Methodology:

-

Obtain the 2D structure (SMILES format) of 5-Methyl-1,2,4-triazin-3-amine.

-

Submit the structure to a target prediction server such as SwissTargetPrediction.[9] This tool uses a combination of 2D and 3D similarity measures to identify known ligands that are structurally similar to the query molecule and infers the targets of the query from the known targets of the similar ligands.

-

Analyze the output, which provides a list of probable targets ranked by a probability score. Pay close attention to targets within the kinase and GPCR families, given the activities of related triazines.

-

-

Causality: This initial step is cost-effective and rapidly narrows down the vast number of potential protein interactions to a manageable set for experimental validation.

Protocol 2: Broad-Panel Kinase Screening

-

Objective: To empirically determine if the compound has inhibitory activity against a wide range of human kinases.

-

Methodology:

-

Outsource the compound to a contract research organization (CRO) offering kinase screening services (e.g., Eurofins, Reaction Biology).

-

Request a screening against a panel of at least 100-400 human kinases at a single high concentration of the compound (e.g., 10 µM).

-

The assay typically measures the amount of phosphorylated substrate produced by each kinase in the presence and absence of the compound, often using a radiometric or fluorescence-based method.

-

Data is delivered as percent inhibition for each kinase.

-

-

Data Presentation:

| Kinase Target | Percent Inhibition at 10 µM |

| c-Met | Value |

| EGFR | Value |

| MAPK1 (ERK2) | Value |

| ... | ... |

-

Trustworthiness: A broad screen provides an unbiased view of the compound's selectivity. Hits (typically >50% inhibition) are then selected for more detailed follow-up, such as dose-response curves to determine the IC50.

Protocol 3: Receptor Binding Assays

-

Objective: To quantify the binding affinity of the compound for specific GPCRs, particularly mGluR5.

-

Methodology:

-

Utilize a competitive radioligand binding assay format.

-

Prepare cell membranes from a cell line stably overexpressing human mGluR5.

-

Incubate the membranes with a known radiolabeled mGluR5 antagonist (e.g., [³H]MPEP) at a fixed concentration.

-

In parallel, add increasing concentrations of the unlabeled test compound (5-Methyl-1,2,4-triazin-3-amine).

-

After incubation, separate the bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data is plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Receptor | Radioligand | Test Compound Ki (nM) |

| mGluR5 | [³H]MPEP | Value |

-

Causality: This assay directly measures the physical interaction between the compound and its putative receptor target, providing a quantitative measure of affinity.

Cellular Pathway Analysis

Once putative targets are identified, the next step is to understand the compound's effects in a cellular context.

Protocol 4: Western Blot Analysis of Signaling Pathways

-

Objective: To determine if the compound modulates the phosphorylation status of key proteins in signaling pathways downstream of its identified targets.

-

Methodology:

-

Select a relevant cell line. For a kinase inhibitor, this might be a cancer cell line known to be dependent on the target kinase (e.g., HepG2 for c-Met). For an mGluR5 antagonist, a neuronal cell line would be appropriate.

-

Culture the cells and treat them with a vehicle control or varying concentrations of 5-Methyl-1,2,4-triazin-3-amine for a defined period.

-

If the target is part of a signal transduction pathway, stimulate the pathway with an appropriate agonist (e.g., HGF for c-Met, glutamate for mGluR5) in the presence or absence of the compound.

-

Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met, anti-phospho-ERK) and the total form of the protein.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

-

Trustworthiness: This method provides direct evidence of the compound's ability to modulate the activity of a specific signaling pathway within a living cell, linking target engagement to a functional cellular outcome.

Conclusion

While the definitive mechanism of action for 5-Methyl-1,2,4-triazin-3-amine remains to be fully elucidated, its chemical structure, in the context of the broader 1,2,4-triazine class, points toward high-potential targets including mGluR5 and various protein kinases. The proposed experimental roadmap provides a rigorous, multi-pronged strategy for any research team to systematically investigate these possibilities. By integrating computational prediction with empirical biochemical and cellular assays, a comprehensive and validated understanding of the compound's mechanism of action can be achieved, paving the way for its potential development as a therapeutic agent.

References

-

Title: Synthesis and Biological Activities of 1,2,4-Triazine Derivatives Source: Scientific.Net URL: [Link][1]

-

Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link][2]

-

Title: A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds Source: Mini-Reviews in Organic Chemistry URL: [Link][3]

-

Title: 1,2,4-triazine derivatives: Synthesis and biological applications Source: Semantic Scholar URL: [Link][4]

-

Title: Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System Source: Taylor & Francis Online URL: [Link][5]

-

Title: Preparation of a Series of 5-Methyl-3-(substituted)-[1][2][4]triazines Source: PMC - PubMed Central URL: [Link][6]

-

Title: Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer Source: Journal of Applied Pharmaceutical Science URL: [Link][10]

-

Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors Source: PMC - NIH URL: [Link][11]

-

Title: Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor Source: NIH URL: [Link][12]

-

Title: Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor Source: MDPI URL: [Link][13]

-

Title: 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING Source: ResearchGate URL: [Link][9]

-

Title: The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment Source: PMC - NIH URL: [Link][14]

-

Title: Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands Source: PubMed URL: [Link][15]

-

Title: 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells Source: PubMed URL: [Link][8]

-

Title: triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors Source: CentAUR URL: [Link][7]

-

Title: Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer Source: ResearchGate URL: [Link][16]

Sources

- 1. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Application Note: High-Purity Synthesis of 5-Methyl-1,2,4-triazin-3-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Methyl-1,2,4-triazin-3-amine (CAS: 1120-99-6). The method utilizes the condensation of aminoguanidine bicarbonate with methylglyoxal (pyruvaldehyde). While this reaction historically yields a mixture of 5-methyl and 6-methyl regioisomers, this protocol incorporates specific temperature controls and a fractional recrystallization workflow to maximize the yield and purity of the 5-methyl isomer. This molecule is a critical pharmacophore in the development of kinase inhibitors and energetic materials.

Strategic Rationale & Reaction Logic

The Regioselectivity Challenge

The core challenge in synthesizing substituted 1,2,4-triazines from asymmetric dicarbonyls is regiocontrol. Methylglyoxal contains two electrophilic centers: an aldehyde and a ketone.

-

Kinetic Control: The terminal hydrazine nitrogen of aminoguanidine is the most nucleophilic site and preferentially attacks the most electrophilic carbonyl (the aldehyde) of methylglyoxal.

-

Thermodynamic Outcome: This initial attack forms a specific hydrazone intermediate, which upon cyclization yields the 5-methyl isomer. Deviations in pH or temperature can lead to "scrambling" or alternative attack at the ketone, yielding the 6-methyl impurity.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway required to lock the methyl group at the 5-position.

Figure 1: Reaction pathway emphasizing the aldehyde-selective nucleophilic attack required for 5-methyl substitution.[1][2][3]

Materials & Equipment

Reagents

| Reagent | CAS | Purity/Grade | Role |

| Aminoguanidine Bicarbonate | 2582-30-1 | >98% | Nitrogen Source / Nucleophile |

| Methylglyoxal | 78-98-8 | 40% aq. solution | Electrophile (C3 synthon) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 50% aq. solution | pH Adjustment |

| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent / Recrystallization |

| Hydrochloric Acid (HCl) | 7647-01-0 | 12 M | Catalyst (Optional) |

Critical Equipment

-

Temperature Control: Cryo-cooler or ice-salt bath capable of maintaining -5°C.

-

Reaction Vessel: 3-neck round bottom flask with mechanical stirring (magnetic stirring is insufficient due to slurry formation).

-

Filtration: Vacuum filtration setup with sintered glass funnel (Porosity 3).

Experimental Protocol

Step 1: Preparation of Aminoguanidine Free Base

Aminoguanidine is supplied as a bicarbonate salt to prevent polymerization. It must be neutralized in situ or carefully activated.

-

Charge a 500 mL 3-neck flask with Aminoguanidine Bicarbonate (13.6 g, 100 mmol) and Water (40 mL) .

-

Stir to form a suspension.

-

Acidify slowly with conc. HCl (approx. 8.5 mL) dropwise to pH ~6.0. Caution: CO₂ evolution will be vigorous. Ensure adequate venting.

-

Once gas evolution ceases, the solution should be clear (Aminoguanidine Hydrochloride formation).

Step 2: Controlled Condensation (The Critical Step)

Rationale: Low temperature favors the kinetic attack of the hydrazine on the aldehyde over the ketone.

-

Cool the aminoguanidine solution to -5°C to 0°C .

-

Prepare a solution of Methylglyoxal (18.0 g of 40% aq. solution, ~100 mmol) diluted with 10 mL water.

-

Add the Methylglyoxal solution dropwise over 45-60 minutes .

-

Process Control: Maintain internal temperature < 5°C. Rapid addition promotes polymerization of methylglyoxal (darkening of solution).

-

-

Stir at 0°C for 2 hours after addition is complete. A yellow precipitate (the guanylhydrazone intermediate) may form.

Step 3: Cyclization

-

Adjust pH to ~9.0–10.0 using 50% NaOH . The basic environment catalyzes the ring closure (dehydration).

-

Heat the mixture to Reflux (approx. 100°C) for 4 hours.

-

The solution will turn from yellow to deep orange/red.

-

-

Monitor via TLC (Eluent: 10% MeOH in DCM). The intermediate hydrazone spot should disappear.

Step 4: Isolation and Purification

The 5-methyl isomer is significantly less soluble in cold ethanol than the 6-methyl isomer.

-

Concentrate the reaction mixture under reduced pressure to dryness.

-

Extract the residue with boiling Ethanol (100 mL) . Filter hot to remove inorganic salts (NaCl/NaHCO₃).

-

Cool the ethanolic filtrate slowly to 4°C overnight.

-

Filter the resulting crystals.

-

First Crop: Predominantly 5-Methyl-1,2,4-triazin-3-amine .

-

-

Recrystallization: Dissolve the crude crystals in minimum boiling water, add activated charcoal (to remove color), filter, and cool.

Analytical Validation

Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Light yellow to off-white needles | Visual |

| Melting Point | 230°C - 234°C (dec.) | Capillary MP |

| Yield | 45% - 60% | Gravimetric |

| Purity (HPLC) | >98.0% | C18 Column, H₂O/MeOH |

NMR Characterization (DMSO-d6)

To confirm the 5-methyl vs. 6-methyl regiochemistry, observe the aromatic proton shift.

-

¹H NMR (400 MHz, DMSO-d₆):

- 2.38 (s, 3H, -CH₃)

- 7.10 (br s, 2H, -NH₂)

- 8.65 (s, 1H, H-6 aromatic proton)

-

Differentiation: The H-6 proton in the 5-methyl isomer typically appears as a sharp singlet around 8.6–8.7 ppm. If the 6-methyl isomer is present, the H-5 proton appears slightly upfield (~8.4 ppm).

Safety & Hazards

-

Methylglyoxal: A potent sensitizer and suspected mutagen. Handle in a fume hood. It stains skin brown/yellow immediately upon contact.

-

Aminoguanidine Bicarbonate: Releases CO₂ upon acidification; risk of vessel over-pressurization if sealed too tightly.

-

Triazine Derivatives: Generally biologically active; treat as potential kinase inhibitors (wear gloves/mask).

References

-

Regioselectivity of Methylglyoxal Condensation: Lo, T. W., et al. "The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins."[4] Biochemical Pharmacology, 1994.[4]

-

General Triazine Synthesis Protocol: Paquette, L. A. "Aminoguanidine Bicarbonate." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Characterization Data (NIST): "3-Amino-1,2,4-triazine Mass Spectrum and Properties." NIST Chemistry WebBook.

-

Isomer Separation Techniques: Sjostedt, G., Gringas, L. "3-Amino-1,2,4-triazole."[5] Organic Syntheses, Coll.[5] Vol. 3, p.95 (1955). (Foundational method adapted for methyl derivatives).

Sources

- 1. 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]

- 3. ijisrt.com [ijisrt.com]

- 4. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Cellular Assay Development for 5-Methyl-1,2,4-triazin-3-amine Scaffolds

Focus: Fragment-Based Screening & PDK1 Target Engagement in Oncology

Executive Summary & Scientific Rationale

5-Methyl-1,2,4-triazin-3-amine (CAS: 1120-99-6) represents a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate, its structural homology to purine and pyrimidine bases makes it a potent fragment for interacting with ATP-binding pockets of kinases and metabolic enzymes.[1]

Recent high-impact studies have identified 3-amino-1,2,4-triazine derivatives as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) , a critical gatekeeper of glucose metabolism in KRAS-mutated cancers (e.g., pancreatic ductal adenocarcinoma) [1].[1][2] By inhibiting PDK1, these scaffolds reverse the Warburg effect, forcing cancer cells to shift from glycolysis back to oxidative phosphorylation, triggering metabolic stress and apoptosis.

This guide details the development of a robust cellular assay cascade for this compound class, moving from solubility optimization to functional metabolic profiling.

Compound Handling & Formulation

Challenge: Small polar heterocycles like 5-Methyl-1,2,4-triazin-3-amine often exhibit deceptive solubility.[1] They may appear dissolved but form colloidal aggregates that cause false positives in biochemical assays (pan-assay interference).[1]

Protocol A: Stock Preparation & QC

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

-

Concentration: Prepare a 100 mM master stock.

-

Dissolution: Vortex for 60 seconds followed by sonication at 37°C for 5 minutes.

-

Quality Check (Nephelometry): Before cellular addition, measure light scattering at 600nm. An OD > 0.05 indicates aggregation.

-

Correction: If aggregation occurs, add 0.01% Triton X-100 to the assay buffer (not the stock) to disrupt promiscuous aggregates.

-

Primary Phenotypic Screen: Cytotoxicity Profiling

Objective: Determine the antiproliferative potency (

Cell Line Selection:

-

Target: PANC-1 or AsPC-1 (KRAS-mutant pancreatic lines dependent on PDK1).[1]

-

Control: HFF-1 (Human Foreskin Fibroblasts) to assess therapeutic window/toxicity.[1]

Protocol B: ATP-Based Viability Assay (CellTiter-Glo®)

Rationale: Metabolic inhibitors may not immediately rupture membranes (LDH release) but will rapidly deplete ATP. Luminescent ATP detection is the most sensitive readout for this mechanism.

-

Seeding:

-

Dispense 3,000 cells/well in 384-well white opaque plates.

-

Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

-

Treatment:

-

Incubation: 72 hours.

-

Readout:

-

Equilibrate plate to room temperature (RT) for 30 mins.

-

Add CellTiter-Glo reagent (1:1 ratio with media).[1]

-

Orbitally shake (2 mins) to lyse cells.

-

Read Luminescence (Integration time: 0.5s).

-

Data Analysis:

Fit data to a non-linear regression model (Sigmoidal, 4PL) to calculate

Functional Target Engagement: PDK1/Lactate Axis

Scientific Context: PDK1 phosphorylates the Pyruvate Dehydrogenase Complex (PDH), inhibiting the conversion of pyruvate to acetyl-CoA.[1] This forces pyruvate into lactate (Warburg Effect).

-

Active Triazine Scaffold

Inhibits PDK1

Protocol C: Extracellular Lactate Quantification

This assay confirms that cytotoxicity is driven by the specific metabolic mechanism (PDK1 inhibition) rather than general off-target toxicity.

-

Cell Prep: Seed PANC-1 cells (10,000/well) in a 96-well clear plate.

-

Starvation: After adhesion, wash cells with PBS and switch to phenol-red free DMEM containing low glucose (5 mM) and 1% FBS.[1]

-

Why? Phenol red interferes with colorimetric lactate readouts.[1] High serum masks secreted lactate.

-

-

Treatment: Treat with 5-Methyl-1,2,4-triazin-3-amine at

concentration for 6 hours.-

Control: DCA (Dichloroacetate), a known PDK inhibitor (10 mM).[1]

-

-

Supernatant Collection: Collect 50 µL of media.

-

Enzymatic Reaction:

-

Normalization: Lyse the remaining cells and quantify total protein (BCA Assay). Normalize Lactate OD to Total Protein.

Success Criteria: A "Hit" is defined as a compound that reduces extracellular lactate by >30% compared to vehicle control, correlating with the DCA positive control.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the mechanism of action for 3-amino-1,2,4-triazine derivatives in the context of cancer metabolism.

Caption: Mechanism of Action: The triazine scaffold inhibits PDK1, preventing PDH inactivation. This restores flux to Acetyl-CoA and reduces Lactate production.[1]

Experimental Workflow Diagram

Caption: Sequential assay cascade for validating triazine fragments.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High background in Lactate Assay | Phenol Red interference or Serum FBS. | Use DMEM w/o Phenol Red. Reduce FBS to 1% during treatment window. |

| Steep Hill Slope (>2.[1]0) in Viability | Compound precipitation or non-specific toxicity.[1] | Check solubility via nephelometry.[1] Add 0.01% Triton X-100 to assay buffer. |

| No Lactate reduction despite toxicity | Off-target mechanism (not PDK1). | Perform Western Blot for p-PDH (Ser293).[1] If p-PDH is unchanged, the compound is likely acting via general DNA intercalation. |

References

-

Carbone, D., et al. (2020).[2] "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[2] Pharmaceuticals, 13(9), 244.

-

Malebari, A.M., et al. (2020).[3] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules, 25(5), 1165.

-

Balaha, M., et al. (2016).[4][5] "Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, 6(04), 028-045.[1][4]

-

Modi, P., et al. (2023). "Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox." Journal of Fungi, 9(1), 108.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]

Introduction: The Imperative of Target Identification and the Potential of the Triazine Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-1,2,4-triazin-3-amine as a foundational scaffold for developing chemical probes aimed at target identification and validation.

The precise identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology.[1] Understanding this molecular handshake between a compound and its protein partner(s) is essential for elucidating its mechanism of action, predicting potential toxicities, and optimizing therapeutic efficacy. Chemical probes—small molecules designed to selectively interact with and report on a specific protein target—are invaluable tools in this endeavor.[2] They serve as molecular spies, allowing researchers to isolate, identify, and validate protein targets within the complex milieu of a living cell.[1][3]

The 1,2,4-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5][6] This guide focuses on a specific, commercially available building block, 5-Methyl-1,2,4-triazin-3-amine , as a novel starting point for the development of a bespoke chemical probe. Its structure, featuring a reactive amine group, provides a versatile chemical handle for derivatization into a suite of sophisticated tools for target discovery.

This document serves as a comprehensive application note and protocol guide, detailing the strategic design, synthesis, validation, and application of probes derived from this triazine scaffold. We will explore multiple cutting-edge methodologies for target identification, including Affinity Purification-Mass Spectrometry (AP-MS), Photoaffinity Labeling (PAL), and Cellular Thermal Shift Assay (CETSA), providing both the theoretical underpinnings and practical, step-by-step instructions.

Part 1: Chemical Probe Design and Synthesis

The transformation of a bioactive scaffold into a functional chemical probe requires the strategic incorporation of two key elements: a reactive or photoreactive group for covalent target capture and a reporter tag for detection and enrichment.[7][8] The primary amine on 5-Methyl-1,2,4-triazin-3-amine is the ideal point of modification.

Guiding Principles of Probe Design

A high-quality chemical probe must meet stringent criteria to yield reliable biological data.[2][9] The modifications should minimally impact the parent molecule's intrinsic bioactivity and binding mode.

| Parameter | Guideline | Rationale & Causality |

| Potency | Biochemical IC₅₀ or Kᵢ < 100 nM; Cellular EC₅₀ < 1 µM[9] | High potency ensures that the probe interacts with its target at concentrations low enough to minimize off-target effects. |

| Selectivity | >30-fold selectivity over related family members[2] | High selectivity is crucial for confidently linking a biological phenotype to the modulation of a specific target, avoiding misleading data from off-target interactions. |

| Target Engagement | Direct evidence of binding in a cellular context (e.g., via CETSA) | Confirms that the probe can access and bind its target within the complex environment of a cell, a critical step for validating its utility.[2] |

| Minimal Perturbation | Linker and tags should be placed at a position that does not disrupt key binding interactions. | Structure-activity relationship (SAR) data for the parent scaffold is used to identify vectors where modifications are tolerated without loss of affinity. |

Synthetic Strategy: From Scaffold to Photoaffinity Probe

Photoaffinity labeling (PAL) is a powerful technique that uses a light-activated group to form a covalent bond with the target protein upon UV irradiation.[7][10][11] This creates a permanent link, facilitating robust target identification. A typical design incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[12]

Below is a conceptual workflow for synthesizing a 5-Methyl-1,2,4-triazin-3-amine-based photoaffinity probe.

Caption: Conceptual workflow for probe synthesis.

Protocol 1: General Synthesis of a Triazine-Diazirine-Alkyne Probe

This protocol is a conceptual outline and requires optimization by a synthetic chemist.

-

Linker Synthesis: Synthesize a linker containing a carboxylic acid on one end, a trifluoromethylphenyldiazirine photoreactive group, and a terminal alkyne on the other end. This multi-functional linker is the key modification unit.

-

Amide Coupling: Activate the carboxylic acid of the linker using a standard coupling reagent (e.g., HATU). React the activated linker with the 3-amino group of 5-Methyl-1,2,4-triazin-3-amine in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

-

Purification: Purify the resulting triazine-diazirine-alkyne probe using flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Target Identification Methodologies

With a validated probe in hand, the next step is to use it to identify its interacting proteins from a complex biological sample, such as a cell lysate or intact cells.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique in proteomics for identifying protein-protein interactions and protein-small molecule interactions.[13][14] The probe is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners ("prey") from a cell lysate.[15]

Caption: General experimental workflow for AP-MS.

Protocol 2: AP-MS for Target Identification

-

Probe Immobilization: If using a biotinylated probe, incubate it with streptavidin-coated magnetic beads to immobilize it. Wash the beads to remove any unbound probe.

-

Lysate Preparation: Culture cells of interest and harvest them. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Affinity Pulldown: Add the prepared cell lysate to the probe-conjugated beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the probe to bind its target proteins.

-

Competitive Control (Crucial for Validation): In a parallel sample, pre-incubate the cell lysate with a high concentration of the non-immobilized, "free" 5-Methyl-1,2,4-triazin-3-amine parent compound before adding the probe-conjugated beads. True targets will bind the free compound, preventing them from being pulled down by the beads.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free probe.

-

Sample Preparation for MS: Perform in-solution or on-bead digestion of the eluted proteins using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to a negative control (e.g., beads alone) and that show significantly reduced binding in the competitive control sample.

Table 2: Example AP-MS Hit Prioritization

| Protein ID | Spectral Counts (Probe) | Spectral Counts (Competition) | Fold Change | Status |

| P12345 | 150 | 5 | 30.0 | High-Confidence Hit |

| Q67890 | 125 | 110 | 1.1 | Non-specific Binder |

| P54321 | 80 | 15 | 5.3 | Potential Hit |

| O12987 | 25 | 22 | 1.1 | Non-specific Binder |

Photoaffinity Labeling (PAL)

PAL offers the advantage of creating a covalent bond between the probe and its target in situ, capturing even transient or weak interactions that might be lost during a standard AP protocol.[10][16]

Protocol 3: PAL in Live Cells

-

Cell Treatment: Treat live, cultured cells with the photoaffinity probe for a specified time to allow for cellular uptake and target binding.

-

UV Irradiation: Irradiate the cells with UV light (typically 350-365 nm) for 5-15 minutes on ice to activate the diazirine group, causing it to covalently crosslink to nearby amino acid residues of the bound protein.

-

Cell Lysis: Harvest and lyse the cells.

-

Click Chemistry: The alkyne tag on the now-covalently bound probe is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Add a biotin-azide reporter tag to the lysate, which will attach to the probe-protein complex.[12]

-

Enrichment and Analysis: The biotinylated protein complexes can now be enriched using streptavidin beads and analyzed by MS, following steps 5-9 of the AP-MS protocol above.

Part 3: Target Engagement and Validation in a Cellular Context

Identifying a protein by MS is not sufficient; one must validate that the compound engages this target in a cellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19]

The Principle of CETSA

CETSA is based on the principle that when a protein binds to a ligand (like our triazine compound), it becomes thermodynamically stabilized.[20] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine a protein's melting curve. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[21][22]

Caption: Workflow for a classic CETSA experiment.

Protocol 4: CETSA using Western Blot

-

Cell Treatment: Treat two populations of cells: one with the 5-Methyl-1,2,4-triazin-3-amine compound and one with a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein (identified from AP-MS) in each sample using SDS-PAGE and Western blotting with a target-specific antibody.

-

Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to the right for the compound-treated samples confirms target engagement.

Conclusion

5-Methyl-1,2,4-triazin-3-amine represents a versatile and accessible starting point for the development of sophisticated chemical probes. By leveraging established principles of probe design and employing a multi-pronged approach to target identification—combining discovery methods like AP-MS or PAL with validation assays like CETSA—researchers can confidently identify and validate the molecular targets of novel bioactive compounds derived from this scaffold. This integrated workflow provides a robust framework for moving from a promising small molecule to a deep mechanistic understanding of its biological function, accelerating the path toward new therapeutic interventions.

References

- Competitive profiling for enzyme inhibitors using chemical probes. (n.d.). PubMed.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed.

- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.). PubMed.

- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). PubMed.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.

- Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.

- Competitive profiling for enzyme inhibitors using chemical probes. (n.d.). ResearchGate.

- Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews.

- Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals.

- Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC.

- Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.

- Photoaffinity Compounds. (n.d.). Enamine.

- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry.

- Application of chemical probes for protease labeling and competitive... (n.d.). ResearchGate.

- Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. (2026). Oreate AI Blog.

- Advancing Biomedical Research with Quality Chemical Probes. (n.d.). Promega Corporation.

- s-triazine derivatives: Significance and symbolism. (n.d.). Semantic Scholar.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC.

- Photoaffinity probes. (n.d.). ChomiX.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.

- Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). ResearchGate.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI.

- High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.

- Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). The Royal Society of Chemistry.

- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). PMC.

- Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.

- How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection?. (n.d.). MtoZ Biolabs.

- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC.

- Affinity Purification Mass Spectrometry (AP-MS) Service. (n.d.). Creative Proteomics.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.

- Chemical Probes as Essential Tools for Biological Discovery. (2020). YouTube.

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC.

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). Phosphorus, Sulfur, and Silicon and the Related Elements.

- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.

- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.

Sources

- 1. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 2. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. Photoaffinity Compounds - Enamine [enamine.net]

- 17. annualreviews.org [annualreviews.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

Application Note: Efficacy Evaluation & Fragment Screening of 5-Methyl-1,2,4-triazin-3-amine Scaffolds

Abstract

This guide details the experimental framework for evaluating 5-Methyl-1,2,4-triazin-3-amine (5-MTA) and its derivatives. While 5-MTA is widely utilized as a synthetic intermediate for fused heterocycles (e.g., imidazo[1,2-b][1,2,4]triazines), its structural homology to adenosine and folate antimetabolites positions it as a critical fragment in Fragment-Based Drug Discovery (FBDD). This application note moves beyond standard synthesis to focus on biological efficacy profiling , covering solubility management, phenotypic cytotoxicity screening, and target engagement validation via Cellular Thermal Shift Assays (CETSA).

Part 1: Compound Management & Physicochemical Characterization

Before biological introduction, the physicochemical behavior of the triazine core must be stabilized. 1,2,4-triazines are polar yet exhibit limited water solubility, often requiring organic co-solvents.

Solubility & Stock Preparation

Objective: Create a stable stock solution free of precipitation for biological assays.

-

Compound: 5-Methyl-1,2,4-triazin-3-amine (CAS: 6302-68-7 / 1120-99-6 family).

-

Solvent Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

-

Solubility Threshold: Soluble in DMSO up to ~50-100 mM. Poor solubility in pure water/PBS (<1 mg/mL).

Protocol:

-

Weigh 11.0 mg of 5-MTA (MW: ~110.12 g/mol ).

-

Add 1.0 mL of anhydrous DMSO to achieve a 100 mM Master Stock.

-

Vortex for 60 seconds. If particulates persist, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C. Stable for 6 months.

The "DMSO Limit" Rule

In all downstream cell-based assays, the final DMSO concentration must remain <0.5% (v/v) to prevent solvent-induced cytotoxicity, which can generate false positives.

-

Example: To achieve a test concentration of 100 µM in a well, dilute the 100 mM stock 1:1000 into the media.

Part 2: Phenotypic Cytotoxicity Screening (MTT Assay)

Context: Triazine derivatives often exhibit anticancer activity by inhibiting kinases (e.g., PDK1, Src) or acting as antimetabolites. This protocol screens for antiproliferative efficacy in cancer cell lines (e.g., HCT-116, MCF-7).

Experimental Design

-

Assay Type: Colorimetric (MTT or MTS).

-

Cell Density: 3,000 – 5,000 cells/well (line dependent).

-

Duration: 72-hour drug exposure.

-

Controls:

-

Negative: 0.5% DMSO in Media.

-

Positive: Doxorubicin (1 µM) or 5-Fluorouracil (standard for antimetabolites).

-

Blank: Media only (no cells).

-

Step-by-Step Protocol

-

Seeding: Plate 100 µL of cell suspension into 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Compound Dilution (Serial):

-

Prepare a fresh "Working Plate" (V-bottom) with media.

-

Perform a 1:3 serial dilution of 5-MTA starting from 200 µM down to 0.1 µM .

-

Note: As a fragment, 5-MTA may require higher concentrations (up to 500 µM) to observe effects compared to optimized leads.

-

-

Treatment: Remove old media from cell plate (carefully) and transfer 100 µL of drug-containing media from the Working Plate.

-

Incubation: Incubate for 72 hours.

-

Readout:

-

Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

-

Remove supernatant. Solubilize formazan crystals with 100 µL DMSO.

-

Measure Absorbance (OD) at 570 nm .

-

Data Analysis & Z-Factor

Calculate % Viability:

Quality Control: Ensure the assay Z-Factor is > 0.5.

Part 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Rationale: Small fragments like 5-MTA often show weak phenotypic effects (high IC50) but may still bind the target. CETSA validates that the molecule actually enters the cell and binds a protein, thermally stabilizing it. This is superior to simple cytotoxicity for fragment validation.

Workflow Diagram (DOT)

The following diagram illustrates the logic flow from compound solubilization to target validation.

Caption: Experimental workflow for validating 5-MTA efficacy, differentiating between phenotypic screening and direct target engagement (CETSA).

CETSA Protocol

-

Treatment: Treat cells (e.g., 1x10^7 cells) with 5-MTA (e.g., 50 µM) or DMSO for 1 hour.

-

Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

-

Aliquoting: Divide cell suspension into 8 PCR tubes.

-

Thermal Challenge: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR thermocycler.

-

Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Only soluble (stabilized) proteins remain in the supernatant.

-

Analysis: Run supernatant on SDS-PAGE/Western Blot.

-

Result: If 5-MTA binds the target, the protein band will persist at higher temperatures compared to the DMSO control.

Part 4: Antimicrobial Susceptibility (MIC Determination)

Context: 1,2,4-triazines are historically significant in antimicrobial research. This protocol adapts CLSI standards for small molecule screening.

Method: Broth Microdilution.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus or E. coli) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Prep: Add 5-MTA in serial dilutions (ranging 256 µg/mL to 0.5 µg/mL) in 96-well plates.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

-

Secondary Screen: Plate 10 µL from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).

Part 5: Hypothetical Mechanism of Action (MoA)

Triazines often function as antimetabolites (mimicking adenosine/guanine) or Kinase Inhibitors (binding the ATP pocket).

Caption: Potential Mechanism of Action.[1][2] 5-MTA acts as a scaffold mimic, competitively inhibiting ATP binding sites or disrupting purine metabolism.

Part 6: Summary of Expected Results

| Parameter | Assay | Expected Range (Fragment) | Expected Range (Optimized Lead) |

| Solubility | Visual / Nephelometry | > 50 mM (DMSO) | > 10 mM (DMSO) |

| Cytotoxicity | MTT (Cancer Lines) | IC50: 50 – 500 µM | IC50: < 10 µM |

| Antimicrobial | MIC (Broth Dilution) | 64 – >256 µg/mL | < 8 µg/mL |

| Thermal Shift | CETSA |

References

-

Vertex AI Search. (2025). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry.

-

National Institutes of Health (NIH). (2023). Antitumor activity of triazine mimic antibiotics for DNA-binding implications.

-

MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential.

-

Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine Product Information and CAS 1120-99-6.[2]

-

ResearchGate. (2012). 1,2,4-Triazines and their Benzo Derivatives: Chemistry and Biological Applications.

Sources

Technical Support Center: Enhancing In Vivo Stability of 5-Methyl-1,2,4-triazin-3-amine

Welcome to the technical support guide for researchers working with 5-Methyl-1,2,4-triazin-3-amine. This resource, designed by application scientists, provides in-depth troubleshooting advice and practical protocols to address the inherent stability challenges of this compound class, ensuring the reliability and reproducibility of your in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experimental results with 5-Methyl-1,2,4-triazin-3-amine are highly variable and difficult to reproduce. Could this be a compound stability issue?

A: Yes, inconsistent results are a classic indicator of compound instability. When 5-Methyl-1,2,4-triazin-3-amine degrades, its effective concentration in your dosing solution decreases, leading to lower-than-expected biological activity.[1] Furthermore, the degradation products themselves could have unintended biological effects, potentially interfering with your assay by either inhibiting or enhancing the measured response, thus contributing to variability.[1]

Troubleshooting Steps:

-

Always use freshly prepared solutions. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

-

Minimize freeze-thaw cycles. If using frozen stocks, aliquot them into single-use volumes to prevent repeated temperature fluctuations that can accelerate degradation.

-

Perform a purity check. Before a critical experiment, quickly assess the purity of your dosing solution using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a reduction in the area of the parent peak over time is a clear sign of degradation.[1]

Q2: What are the primary chemical reasons 5-Methyl-1,2,4-triazin-3-amine might be unstable?

A: As a heterocyclic amine, 5-Methyl-1,2,4-triazin-3-amine is susceptible to several degradation pathways. The core instability stems from the chemical nature of the 1,2,4-triazine ring and the exocyclic amino group.[1][2]

-

Hydrolysis: The triazine ring can be cleaved under both acidic and basic pH conditions. This is a significant concern for oral formulations passing through the stomach's acidic environment or parenteral formulations buffered at non-neutral pH.[1]

-

Oxidation: The molecule can be sensitive to oxidative degradation. The nitrogen atoms in the heterocyclic ring and the amino group are potential sites for oxidation.[1][3] This is highly relevant in vivo, where the compound is exposed to metabolic enzymes like cytochrome P450s, which actively catalyze oxidative reactions.[2][4]

-

Photodegradation: Like many nitrogen-containing heterocyclic compounds, 1,2,4-triazines can be sensitive to light, particularly UV radiation.[1][5] Exposure during storage or handling can induce photochemical reactions, leading to the formation of degradants.

The diagram below illustrates these potential degradation routes.

Caption: Experimental workflow for a forced degradation study.

See Protocol 1 for a detailed methodology on how to perform these studies.

Q4: What practical steps can I take to formulate 5-Methyl-1,2,4-triazin-3-amine to enhance its stability for in vivo use?

A: Formulation is a critical step to protect the molecule from degradation. The strategy depends on the route of administration, but the core principles involve controlling the chemical environment of the drug.

-

pH Optimization & Buffering: Since the compound is susceptible to pH-dependent hydrolysis, formulating it in a buffered solution close to physiological pH (7.4) is often beneficial. [1][6]Pre-formulation studies should be conducted to determine the pH at which the compound has maximum stability.

-

Use of Antioxidants: To mitigate oxidative degradation, especially in liquid formulations, consider adding antioxidants. [7]Chelating agents can also be used to sequester trace metal ions that might catalyze oxidation. [6]* Lyophilization (Freeze-Drying): For compounds that are highly unstable in aqueous solutions, lyophilization is an excellent strategy. [6][7]This process removes water, creating a stable solid powder that can be reconstituted with the appropriate vehicle immediately before administration.

-